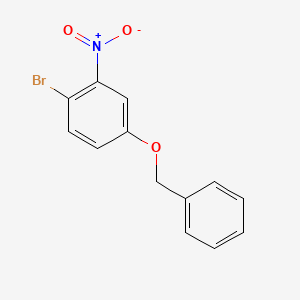

4-(Benzyloxy)-1-bromo-2-nitrobenzene

Description

Contextualizing the Compound within Halogenated Nitrobenzene (B124822) and Benzyloxy Aromatic Scaffolds

The chemical reactivity and synthetic utility of 4-(Benzyloxy)-1-bromo-2-nitrobenzene are best understood by considering its constituent chemical classes: halogenated nitrobenzenes and benzyloxy aromatics.

Halogenated Nitrobenzene Scaffolds: This class of compounds is fundamental in organic synthesis, primarily serving as precursors to a wide range of functionalized molecules. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This activation is particularly pronounced at the ortho and para positions relative to the nitro group. Furthermore, the nitro group can be readily reduced to an aniline (B41778), a key functional group for the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.net The halogen atom (in this case, bromine) is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.orgresearchgate.netnih.gov

In this compound, these features are combined, creating a molecule with pre-defined reaction sites. The nitro group can be transformed into an amine, the bromo group can be used for cross-coupling, and the benzyloxy group provides stability and can be removed if the free phenol (B47542) is required later in a synthetic sequence.

Research Significance in Diversifying Organic Transformations

The true significance of this compound lies in its application as a core building block for constructing complex, polycyclic systems. Its trifunctional nature allows for the strategic and sequential formation of new bonds to build elaborate molecular frameworks.

A prime example of its research significance is its use as a precursor in the synthesis of dibenzo[b,f] chemicalbook.comgoogle.comoxazepine (DBO) derivatives. researchgate.net The DBO scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active compounds, including antidepressants and analgesics. researchgate.net

The synthesis of the DBO ring system from this compound showcases the compound's utility. A typical synthetic route involves two key steps:

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine (aniline derivative), unmasking a nucleophilic site.

Intramolecular Cyclization: The newly formed amino group, or another nucleophile introduced to the molecule, can then participate in an intramolecular cyclization reaction. This often involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction where the bromo-substituent is displaced to form the seven-membered oxazepine ring.

This strategic use of the molecule's inherent functionalities to build a complex heterocyclic system highlights its importance in diversifying organic transformations and enabling access to valuable pharmaceutical scaffolds.

Table 2: Representative Transformation: Synthesis of Dibenzo[b,f] chemicalbook.comgoogle.comoxazepine (DBO) Scaffolds This table illustrates a generalized key transformation where a substituted 2-nitro-1-bromobenzene, such as this compound, is used to construct the core DBO ring system.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reaction Type |

| Substituted 2-nitro-1-bromobenzene | Substituted 2-aminophenol | 1. Reduction of NO₂ (e.g., Fe/HCl, SnCl₂) 2. Base (e.g., K₂CO₃, Cs₂CO₃) 3. Heat or Pd/Cu catalyst | Dibenzo[b,f] chemicalbook.comgoogle.comoxazepine derivative | Intramolecular Cyclization (e.g., SNAr or Buchwald-Hartwig amination) researchgate.netlibretexts.orgwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNHIPXNKPDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593380 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4514-28-7 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 4 Benzyloxy 1 Bromo 2 Nitrobenzene

Precursor-Based Synthesis Pathways

Regioselective Nitration of Benzyloxy-Substituted Bromobenzenes

A common strategy for the synthesis of 4-(benzyloxy)-1-bromo-2-nitrobenzene involves the electrophilic nitration of a benzyloxy-substituted bromobenzene (B47551). The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The benzyloxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. pbworks.comlibretexts.org The interplay of these directing effects governs the position of the incoming nitro group.

The direct nitration of a suitable precursor like 1-(benzyloxy)-4-bromobenzene is a primary method for synthesizing this compound. This reaction is a classic example of electrophilic aromatic substitution. masterorganicchemistry.comchemguide.co.uk The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.ukuri.edu

The benzyloxy group at position 1 and the bromo group at position 4 on the benzene (B151609) ring direct the incoming nitro group. The benzyloxy group is an activating ortho, para-director, while the bromo group is a deactivating ortho, para-director. pbworks.com The nitration of bromobenzene typically yields a mixture of ortho and para isomers. pbworks.comuri.edu In the case of 1-(benzyloxy)-4-bromobenzene, the position ortho to the activating benzyloxy group and meta to the deactivating bromo group is favored, leading to the formation of this compound.

The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired product and minimize the formation of byproducts.

Table 1: Reaction Parameters for Nitration of Bromobenzene Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Bromobenzene, Concentrated Nitric Acid, Concentrated Sulfuric Acid | pbworks.combeyondbenign.org |

| Electrophile | Nitronium ion (NO₂⁺) | chemguide.co.ukuri.edu |

| Temperature | Cooled to room temperature, then controlled to not exceed 50-60°C | pbworks.comchemguide.co.uk |

| Directing Effect | Bromo group is ortho, para-directing and deactivating | pbworks.com |

| Product Ratio | Typically a mixture of ortho and para isomers | uri.edu |

While direct nitration of 1-(benzyloxy)-4-bromobenzene is a viable route, insights can be gained from the nitration of analogous compounds such as 4-(benzyloxy)-2-fluorobenzene. The principles of electrophilic aromatic substitution and directing group effects remain the same. The fluorine atom, like bromine, is a deactivating ortho-, para-director.

Computational studies using density functional theory (DFT) have been employed to understand the regioselectivity in the nitration of halogenated benzenes. nih.govresearchgate.net These studies help in predicting the most likely position for electrophilic attack by analyzing the stability of the reaction intermediates (arenium ions). libretexts.orgnih.gov For 4-(benzyloxy)-2-fluorobenzene, the positions ortho and para to the activating benzyloxy group would be electronically favored. The steric hindrance from the existing substituents also plays a role in determining the final product distribution.

Introduction of the Benzyloxy Moiety: O-Alkylation Approaches

An alternative synthetic strategy involves the formation of the ether linkage by introducing the benzyl (B1604629) group onto a pre-existing nitroaromatic ring. This is typically achieved through O-alkylation reactions.

This approach involves the O-alkylation of a substituted phenol (B47542). For instance, the synthesis of 1-(benzyloxy)-4-nitrobenzene can be achieved by reacting 4-nitrophenol (B140041) with benzyl bromide in the presence of a base like potassium carbonate. researchgate.net This method, known as the Williamson ether synthesis, is a well-established procedure for forming ethers.

Applying this logic to the target molecule, a potential precursor would be 4-bromo-2-nitrophenol. The reaction of this phenol with benzyl bromide under basic conditions would yield this compound. The choice of base and solvent is critical for the success of this reaction, with potassium carbonate and a polar aprotic solvent like DMF or acetone (B3395972) being common choices. researchgate.netchemicalbook.com

Table 2: General Conditions for Williamson Ether Synthesis

| Component | Example | Reference |

|---|---|---|

| Substrate | 4-Nitrophenol | researchgate.net |

| Alkylating Agent | Benzyl bromide | researchgate.net |

| Base | Potassium carbonate (K₂CO₃) | researchgate.net |

| Solvent | Dimethylformamide (DMF) | researchgate.net |

| Temperature | 70°C | researchgate.net |

Further illustrating the O-alkylation strategy is the synthesis of methyl 4-(benzyloxy)benzoate from methyl 4-hydroxybenzoate (B8730719) and benzyl chloride. researchgate.net This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like methyl ethyl ketone, often under reflux conditions. researchgate.net

This reaction underscores the versatility of the O-alkylation approach for introducing a benzyloxy group onto an aromatic ring. The presence of other functional groups, such as the ester in methyl 4-hydroxybenzoate, is generally well-tolerated under these reaction conditions. This methodology could be adapted for the synthesis of this compound from a suitable hydroxy precursor.

Halogenation Strategies for Nitro-Substituted Benzyloxybenzenes

The synthesis of halogenated nitroaromatic compounds is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals and other fine chemicals. The introduction of a bromine atom onto a nitro-substituted benzene ring is governed by the powerful directing effects of the substituents already present.

Bromination of Nitrobenzene (B124822) Derivatives

The direct bromination of nitrobenzene is a classic example of electrophilic aromatic substitution. The nitro group (NO₂) is a strong deactivating group and a meta-director. libretexts.orgmsu.edu This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgmsu.edu The deactivation is so significant that harsh reaction conditions, such as strong heating and the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), are typically required to facilitate the reaction. brainly.commsu.edu

The mechanism involves the generation of a potent electrophile, the bromonium ion (Br⁺), through the interaction of bromine with the Lewis acid catalyst. brainly.commsu.edu This electrophile is then attacked by the π-electron system of the nitrobenzene ring. The nitro group directs the incoming bromine atom predominantly to the meta position, leading to the formation of 1-bromo-3-nitrobenzene (B119269) as the major product. libretexts.orgsciencemadness.org

Key Features of Nitrobenzene Bromination:

Reagents: Bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃, AlBr₃). sciencemadness.org

Directing Effect: The nitro group directs substitution to the meta position. libretexts.org

Reactivity: The nitro group deactivates the ring, necessitating more forceful reaction conditions compared to benzene. msu.edumsu.edu

Product: The primary product is m-bromonitrobenzene. orgsyn.org

For the synthesis of this compound, direct bromination of a nitrobenzene precursor is not a viable primary strategy due to this meta-directing effect. The desired product has a para relationship between the bromine and the oxygen of the benzyloxy group, and an ortho relationship between the bromine and the nitro group. Therefore, the synthesis must proceed through a route where the directing effects of the substituents are strategically managed, such as brominating a precursor where an ortho, para-directing group dominates or introducing the nitro group after the bromination step.

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process. Advanced techniques and optimization strategies are crucial for developing commercially viable and sustainable synthetic routes.

Catalytic Systems in Benzyloxy Aromatic Synthesis

The formation of the benzyloxy ether linkage is a critical step in the synthesis of the target molecule's backbone. Catalytic systems play a pivotal role in efficiently forming this C-O bond. Friedel-Crafts benzylation, which involves the reaction of an aromatic compound with a benzylating agent like benzyl chloride or benzyl alcohol, is often employed. jocpr.com

Traditionally, this reaction uses homogeneous Lewis acid catalysts such as AlCl₃ or FeCl₃. researchgate.net However, these catalysts suffer from drawbacks including toxicity, corrosion, and difficulty in separation from the reaction mixture. jocpr.comresearchgate.net Consequently, research has focused on developing heterogeneous catalysts. For instance, iron(III) oxide supported on zirconia (Fe₂O₃/ZrO₂) has been shown to be an effective and reusable catalyst for the benzylation of aromatic compounds with benzyl chloride, leading to high yields of diphenylmethane (B89790) and its derivatives. jocpr.com Zeolites, with their well-defined pore structures and acidic sites, are also utilized as catalysts for the benzylation of arenes with benzyl alcohol. researchgate.net

| Catalyst System | Reactants | Key Advantages |

| Fe₂O₃/ZrO₂ | Benzene derivatives, Benzyl chloride | Eco-friendly, Reusable, High yields |

| H-beta Zeolite | Arenes, Benzyl alcohol | Heterogeneous, Potential for shape selectivity |

| Copper/NPHI | Indolines | Mild conditions, Use of O₂ as oxidant |

| Palladium Complexes | Aryl halides, Amines/Alcohols | High efficiency, Broad functional group tolerance |

This table provides an overview of various catalytic systems used in reactions relevant to the synthesis of benzyloxy aromatics.

Palladium-catalyzed cross-coupling reactions have also become a robust method for forming C-N and C-O bonds, which can be relevant for constructing complex aniline (B41778) derivatives and ethers on an industrial scale. scispace.com

Green Chemistry Methodologies in Synthetic Design (e.g., Ultrasound-Assisted Synthesis)

Green chemistry principles aim to reduce the environmental footprint of chemical processes. One emerging technique in this area is ultrasound-assisted synthesis. The application of ultrasonic irradiation can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions, often reducing the need for hazardous reagents. nih.gov

In the context of nitroaromatic compound synthesis, ultrasound has been used to promote nitration reactions. An efficient sonochemical protocol for the nitration of aromatic compounds has been described using a sulfuric acid-functionalized silica-based magnetic nanocatalyst. nih.govresearchgate.net This method operates at room temperature in a deep eutectic solvent (DES), an environmentally friendly and recyclable medium. nih.gov The nanocatalyst and the solvent can be easily recovered and reused multiple times, aligning with green chemistry goals. nih.gov

Ultrasound has also been employed for the rapid reduction of nitroaromatics to anilines using gallium metal, offering a non-pyrophoric and aerobic alternative to traditional methods like catalytic hydrogenation. nsf.govingentaconnect.com This demonstrates the versatility of sonochemistry in manipulating the nitro group, a key functional group in the target molecule.

Benefits of Ultrasound-Assisted Synthesis in Nitroaromatic Chemistry:

Increased Reaction Rates: Shorter reaction times (minutes vs. hours). nsf.gov

Milder Conditions: Often proceeds at room temperature. nih.gov

Eco-Friendly Media: Enables the use of green solvents like deep eutectic solvents. nih.gov

Catalyst Reusability: Facilitates the recovery and reuse of nanocatalysts. nih.gov

Industrial-Scale Synthetic Considerations for Aromatic Halides

Scaling up the synthesis of aromatic halides from the laboratory to an industrial scale introduces a unique set of challenges related to safety, cost, efficiency, and waste management. The production of aryl halides like chlorobenzene (B131634) is often achieved through direct Friedel-Crafts halogenation of the arene using a Lewis acid catalyst. wikipedia.org

However, for more complex substituted aromatic halides, other methods are often preferred. The Sandmeyer reaction, which converts an aromatic amine into an aryl halide via a diazonium salt intermediate, is a widely used industrial process. google.comwikipedia.org This two-step process involves diazotization of the amine with a nitrite (B80452) source under acidic conditions, followed by decomposition of the diazonium salt with a copper(I) halide. google.com This method is particularly valuable for introducing bromine or chlorine onto a pre-functionalized aromatic ring.

Challenges and Strategies in Industrial Aryl Halide Synthesis:

| Consideration | Challenge | Industrial Strategy |

| Reaction Conditions | Exothermic and potentially hazardous reactions (e.g., Grignard, diazotization). google.comacs.org | Careful process control, heat management, use of continuous flow reactors. |

| Catalyst | Cost and removal/recycling of homogeneous catalysts (e.g., Palladium). scispace.com | Use of heterogeneous catalysts, development of efficient catalyst recovery protocols. |

| Reagent Selection | Use of hazardous materials (e.g., elemental bromine). google.com | Employing safer halogenating agents (e.g., N-bromosuccinimide, dibromohydantoin). google.com |

| Process Safety | Instability of intermediates like diazonium salts. google.com | In-situ generation and immediate consumption of unstable intermediates. |

| Waste Management | Disposal of spent acid and catalyst waste. jocpr.comresearchgate.net | Use of recyclable catalysts and solvents, process optimization to minimize byproducts. |

The choice of synthetic route on an industrial scale often depends on the cost and availability of starting materials, the robustness of the reaction, and the ease of purification. scispace.com For a molecule like this compound, an industrial synthesis would likely involve a multi-step sequence carefully optimized to maximize yield and minimize operational hazards and environmental impact.

Computational Chemistry and Theoretical Modelling of 4 Benzyloxy 1 Bromo 2 Nitrobenzene and Analogs

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving nitroaromatic compounds. By calculating the electron density of a system, DFT methods can accurately predict the geometries of reactants, products, and transition states, as well as their corresponding energies.

A critical aspect of understanding a chemical reaction is the characterization of its transition state and the determination of the associated energy barrier. DFT calculations are instrumental in locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, dictates the rate of the reaction.

For instance, in the context of nitroaromatic compounds, DFT has been employed to study the mechanism of cis-dihydroxylation catalyzed by nitrobenzene (B124822) dioxygenase. nih.gov These studies involve locating the transition states for various proposed pathways, such as the attack of an iron-oxo species on the aromatic ring, and calculating the corresponding activation barriers. nih.gov Similarly, the reaction of nitrobenzene with olefins has been simulated using DFT to determine the activation energies for different interaction pathways. studycorgi.com This type of analysis is crucial for predicting the feasibility and kinetics of reactions involving 4-(Benzyloxy)-1-bromo-2-nitrobenzene, such as nucleophilic aromatic substitution or further electrophilic attack. The benzyloxy, bromo, and nitro substituents will significantly influence the stability of intermediates and the energy of transition states for such reactions.

A representative table of calculated activation energies for a hypothetical reaction of a substituted nitrobenzene is shown below, illustrating the type of data generated from such studies.

| Reactant System | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nitrobenzene + Ethene | Ortho attack | 25.5 |

| Nitrobenzene + Ethene | Meta attack | 28.2 |

| Nitrobenzene + Ethene | Para attack | 26.8 |

This is a hypothetical data table for illustrative purposes.

Molecular Electron Density Theory (MEDT) provides a conceptual framework for understanding the reactivity of molecules in electrophilic aromatic substitution (EAS) reactions. A study on the nitration of nitrobenzene with the nitronium ion, using DFT at the B3LYP/6-311G(d,p) level, has shown that this EAS reaction proceeds through a two-step mechanism involving a tetrahedral cation intermediate. nih.gov The electrophilic attack of the nitronium ion on the nitrobenzene ring is the rate-determining step. nih.gov

MEDT analysis helps in understanding the regioselectivity of such reactions. For nitrobenzene, the nitro group is a deactivating and meta-directing group. rutgers.edu This is because the nitro group withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack. mdpi.com In the case of this compound, the interplay between the electron-donating benzyloxy group and the electron-withdrawing nitro and bromo groups will determine the preferred sites for further electrophilic substitution. The benzyloxy group is an activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para directing group. chemrxiv.org The nitro group, being strongly deactivating, will direct incoming electrophiles to the meta position relative to itself. Computational studies can quantify these directing effects by analyzing the electron density distribution and the stability of the intermediate carbocations (Wheland intermediates) for substitution at different positions. Current time information in Pasuruan, ID.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus its energy is related to the molecule's nucleophilicity. nih.gov Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to the molecule's electrophilicity. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity. ijirset.com

For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nitro and bromo groups are expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic aromatic substitution. The benzyloxy group, being electron-donating, will raise the energy of the HOMO, potentially increasing its nucleophilicity in reactions where the aromatic ring acts as a nucleophile.

The table below presents hypothetical HOMO and LUMO energies for a series of substituted nitrobenzenes, calculated using DFT, to illustrate how FMO analysis can be used to compare reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene | -7.98 | -1.54 | 6.44 |

| 1-bromo-2-nitrobenzene | -8.12 | -1.89 | 6.23 |

| 4-benzyloxy-nitrobenzene | -7.56 | -1.32 | 6.24 |

| This compound | -7.89 | -1.95 | 5.94 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijert.org In the context of synthetic design, QSAR can be a powerful tool for predicting the reactivity of different substrates and for optimizing reaction conditions.

Another relevant area is the QSAR analysis of benzyloxy acid derivatives, where physicochemical properties have been correlated with their biological activities. nih.gov These studies often use descriptors like hydrophobicity (π), electronic parameters (σ), and molar refractivity (MR) to build their models. nih.gov

The following table illustrates the type of descriptors that could be used in a QSAR model for predicting the reactivity of substituted nitrobenzenes in a synthetic transformation.

| Descriptor | Description |

| logP | A measure of the compound's lipophilicity. |

| ELUMO | The energy of the Lowest Unoccupied Molecular Orbital. |

| Σσ | The sum of Hammett sigma constants for all substituents. |

| MR | Molar Refractivity, a measure of molecular volume and polarizability. |

| ESP at C-Br | The electrostatic potential at the carbon atom bonded to the bromine. |

Spectroscopic Property Predictions and Interpretations (e.g., NMR, UV-Vis, FTIR, Raman)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. DFT calculations can be used to compute vibrational frequencies (FTIR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis), which can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

For compounds similar to this compound, such as 1-Bromo-4-Nitrobenzene (B128438) and 1,4-dichloro-2-nitrobenzene, DFT calculations using the B3LYP method with basis sets like 6-311++G(d,p) have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FTIR and FT-Raman spectra. The calculated spectra aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Similarly, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can be invaluable in interpreting complex NMR spectra and in distinguishing between different isomers.

UV-Vis spectra, which provide information about electronic transitions within a molecule, can also be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the absorption maxima (λmax) and help in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions.

The table below shows a hypothetical comparison between experimental and DFT-calculated spectroscopic data for a molecule like this compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| FTIR (cm⁻¹) | ||

| ν(NO₂) asymmetric | 1530 | 1535 |

| ν(C-Br) | 680 | 685 |

| ¹³C NMR (ppm) | ||

| C-NO₂ | 148.5 | 149.2 |

| C-Br | 115.2 | 116.0 |

| UV-Vis (nm) | ||

| λmax | 285 | 288 |

This is a hypothetical data table for illustrative purposes.

Advanced Synthetic Applications and Derivatives for Research Probes

Construction of Chemically Diverse Molecular Scaffolds

The strategic placement of reactive sites on the 4-(benzyloxy)-1-bromo-2-nitrobenzene core makes it a valuable precursor for generating a wide array of molecular architectures. Through targeted chemical transformations, this compound can be elaborated into more complex structures suitable for various research applications.

Preparation of Anilines and Amines through Nitro Reduction

The reduction of the nitro group in this compound to an amine is a critical transformation, yielding 4-(benzyloxy)-2-bromoaniline (B2983703). This aniline (B41778) derivative is a key intermediate for further functionalization. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the bromo or benzyloxy functionalities.

Several methods are effective for this transformation. A widely used and reliable method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solvent, such as ethanol (B145695). This reagent is known for its mild reaction conditions and high chemoselectivity, effectively reducing the nitro group while leaving aryl halides and benzyl (B1604629) ethers intact. The reaction proceeds smoothly to give the desired aniline in high yield.

Another common method is the use of iron powder in the presence of an acid, such as hydrochloric acid (Fe/HCl), or a neutral salt like ammonium (B1175870) chloride (Fe/NH₄Cl). While effective, these methods can sometimes lead to harsher reaction conditions or more complex workup procedures to remove iron residues. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable option, though care must be taken to prevent debenzylation or hydrodebromination under certain conditions.

Table 1: Comparison of Reagents for the Reduction of this compound

| Reagent | Typical Conditions | Advantages | Disadvantages |

| SnCl₂·2H₂O | Ethanol, HCl (catalytic) | High chemoselectivity, mild conditions, high yield | Tin waste |

| Fe/HCl | Ethanol/Water, reflux | Inexpensive | Potentially harsh conditions, iron waste |

| Fe/NH₄Cl | Ethanol/Water, reflux | Milder than Fe/HCl | Tedious workup |

| H₂, Pd/C | Ethanol, Room Temperature | Clean reaction, high yield | Potential for debenzylation/debromination |

The resulting 4-(benzyloxy)-2-bromoaniline is a stable, crystalline solid that serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds and other substituted anilines.

Synthesis of Substituted Aromatic Ethers and Diethers

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the ortho-nitro group. This reactivity allows for the synthesis of a variety of substituted aromatic ethers and diethers.

In a typical SNAr reaction, this compound is treated with an alkoxide or a phenoxide nucleophile in the presence of a suitable base and often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the bromide ion.

This methodology can be employed to introduce a second ether linkage, leading to the formation of unsymmetrical diaryl ethers or alkyl aryl ethers. For instance, reacting this compound with a substituted phenol (B47542) in the presence of a base like potassium carbonate can yield a 4-(benzyloxy)-2-(aryloxy)-1-nitrobenzene derivative.

Alternatively, the Ullmann condensation offers another route to diaryl ethers. This copper-catalyzed reaction involves coupling an aryl halide with an alcohol or phenol. While requiring higher temperatures than some SNAr reactions, the Ullmann condensation is a powerful tool for forming C-O bonds, especially with less activated aryl halides.

Development of Azetidinone-Containing Structures via Staudinger Reaction

Azetidinones, also known as β-lactams, are four-membered cyclic amides that are core structures in many biologically active compounds, most notably penicillin and related antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for synthesizing these rings.

Derivatives of this compound can be utilized in this reaction by first converting them into the corresponding imines (Schiff bases). This is achieved by reducing the nitro group to an amine, yielding 4-(benzyloxy)-2-bromoaniline as described in section 5.1.1. This aniline is then condensed with an aldehyde or ketone to form the required imine.

The subsequent Staudinger reaction involves the in situ generation of a ketene, typically from an acyl chloride and a tertiary amine base like triethylamine. The ketene then reacts with the imine in a concerted or stepwise fashion to form the azetidinone ring. The substituents on both the imine and the ketene influence the stereochemical outcome of the reaction, often leading to specific cis or trans isomers. The presence of the bulky ortho-bromo group and the electron-donating para-benzyloxy group on the aniline-derived portion of the imine can influence the stereoselectivity of the cycloaddition.

Reaction Scheme: Staudinger Reaction

Imine Formation: 4-(benzyloxy)-2-bromoaniline + R'-CHO → 4-(benzyloxy)-2-bromo-N-(aryl/alkyl)imine

Ketene Formation: R''-COCl + Et₃N → [R''=C=O]

[2+2] Cycloaddition: Imine + Ketene → 1-(4-(benzyloxy)-2-bromophenyl)-3-R''-4-R'-azetidin-2-one

This synthetic route provides access to a variety of substituted azetidinones, which can be further modified to create libraries of compounds for biological screening or to serve as complex molecular scaffolds.

Precursors for Substituted 2-Alkenals

Substituted 2-alkenals, particularly cinnamaldehyde (B126680) derivatives, are valuable intermediates in organic synthesis. While this compound itself is not a direct precursor, its derivatives can be transformed into these structures. A common strategy involves the introduction of a formyl group (-CHO) onto the aromatic ring, followed by a carbon-carbon bond-forming reaction to construct the α,β-unsaturated aldehyde.

Due to the strongly deactivating nature of the nitro group, direct formylation of the starting material via electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Gattermann-Koch reactions) is challenging. A more viable approach involves the initial reduction of the nitro group to the activating amino group, yielding 4-(benzyloxy)-2-bromoaniline. This electron-rich aniline is then amenable to formylation.

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an effective method for formylating activated aromatic rings. The formylation of 4-(benzyloxy)-2-bromoaniline would likely occur at the position ortho to the activating amino group.

Once the aromatic aldehyde is obtained, the 2-alkenal can be constructed through various methods, such as the Wittig reaction. The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH-CHO, to form the carbon-carbon double bond of the alkenal. This sequence allows for the synthesis of 2-alkenals with diverse substitution patterns on the aromatic ring.

Building Blocks for Functional Organic Materials

The structural framework of this compound and its derivatives can be incorporated into the design of functional organic materials, where specific substituents are tailored to achieve desired electronic and physical properties.

Precursors for Liquid Crystals and OLED Materials (based on trifluoromethoxy-substituted analogs)

The introduction of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, into aromatic cores is a well-established strategy in the design of liquid crystals (LCs) and materials for organic light-emitting diodes (OLEDs). An analog of this compound where the benzyloxy group is replaced by a trifluoromethoxy-substituted benzyloxy group, or where a trifluoromethoxy group is present elsewhere on the molecule, could serve as a valuable precursor for such materials.

In the context of liquid crystals, the trifluoromethoxy group is known to impart several desirable properties. Its strong dipole moment can influence the dielectric anisotropy of the material, which is a critical parameter for display applications. Furthermore, the -OCF₃ group can enhance thermal stability and modify the mesomorphic behavior (the types of liquid crystalline phases and their temperature ranges) of the final compound. The synthesis of such liquid crystals would typically involve multi-step sequences where the precursor is elaborated into a more complex, rigid, and anisotropic molecular structure characteristic of mesogens.

For OLED materials, the electronic properties of the constituent molecules are paramount. The trifluoromethoxy group is strongly electron-withdrawing, and its incorporation can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This allows for the rational design of materials with specific charge-transport properties (for hole-transport or electron-transport layers) or emissive characteristics (for the emissive layer). While direct application of this specific precursor is not widely documented, analogs with tailored electronic properties through substituents like -OCF₃ are of significant interest in the ongoing development of new and more efficient OLED materials.

Intermediates in Complex Natural Product and Drug-Like Molecule Synthesis

The strategic placement of functional groups—a benzyloxy protecting group, a bromine atom, and a nitro group—on the aromatic ring of this compound makes it a versatile intermediate in the synthesis of complex organic molecules. The bromine and nitro groups, in particular, serve as handles for a variety of chemical transformations, enabling the construction of intricate molecular architectures found in natural products and pharmacologically active compounds.

Synthesis of Indole (B1671886) Alkaloids

One potential pathway involves the conversion of the nitro group to an amino group, followed by a Fischer indole synthesis. wikipedia.orgnih.gov This classical method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To utilize this compound, the nitro group would first be reduced to an amine, then converted to a hydrazine (B178648) derivative. This hydrazine could then be reacted with a suitable carbonyl compound to construct the indole ring. The bromine atom could be retained for further functionalization of the indole core or removed at a later stage.

Another approach could involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form a key intermediate for indole synthesis. nih.gov For instance, the bromine atom could be displaced by an amine, followed by intramolecular cyclization to form the indole ring. The benzyloxy and nitro groups would play crucial roles in modulating the reactivity of the aromatic ring and could be further transformed in subsequent synthetic steps.

Although these are hypothetical pathways, the substitution pattern of this compound provides the necessary functionalities to be considered a viable starting material for the assembly of substituted indole scaffolds, which are central to a vast array of bioactive alkaloids.

Chemical Approaches to Potential Enzyme Inhibitors (e.g., for Mycobacterium tuberculosis enzyme InhA)

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the mycolic acid biosynthetic pathway, making it a key target for the development of new anti-tuberculosis drugs. nih.gov A prominent class of InhA inhibitors is the diaryl ethers. chemeketa.edunih.govuni.lunih.gov The structural framework of this compound makes it an excellent candidate as a building block for the synthesis of these inhibitors.

The general structure of many diaryl ether InhA inhibitors consists of two substituted phenyl rings connected by an ether linkage. The synthesis of such molecules often involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Buchwald-Hartwig ether synthesis. In this context, this compound can serve as the electrophilic partner, reacting with a substituted phenol to form the diaryl ether core. The nitro group is a common substituent in these inhibitors, contributing to their binding affinity. nih.gov

Table 1: Representative Diaryl Ether InhA Inhibitors and the Potential Role of this compound

| Inhibitor Class | General Structure | Potential Synthetic Contribution of this compound |

| Nitro-substituted Diaryl Ethers | A-ring-(O)-B-ring(NO2) | Provides the B-ring with the nitro and a protected hydroxyl group (benzyloxy). |

| Amino-substituted Diaryl Ethers | A-ring-(O)-B-ring(NH2) | The nitro group can be readily reduced to an amine after ether formation. |

Research has shown that modifications to the "B-ring" of diaryl ether inhibitors, which could be derived from this compound, significantly impact their inhibitory activity and pharmacokinetic properties. The presence of a nitro group, for instance, has been explored in structure-activity relationship (SAR) studies to optimize the potency of these compounds. nih.gov The benzyloxy group can be deprotected in the final steps to yield a phenol, which is a common feature in many potent InhA inhibitors.

Design of Compounds Targeting Specific Protein Interactions (e.g., PD1/PD-L1 interaction for benzyloxy aromatic ring structures)

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade the immune system. nih.gov Small molecule inhibitors that disrupt this interaction are a major focus of cancer immunotherapy research. Many of these inhibitors feature a biaryl or triaryl scaffold, and the presence of a benzyloxy group on one of the aromatic rings has been shown to be beneficial for their activity. bohrium.comacs.org

The compound this compound is a valuable intermediate for the synthesis of such inhibitors. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce additional aryl or heteroaryl rings, thereby constructing the requisite biaryl core. nih.gov

A recent study detailed the design and synthesis of potent o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors. bohrium.com The synthesis of these molecules could conceivably start from a precursor like this compound. A Suzuki coupling with an appropriately substituted boronic acid would replace the bromine atom with the second aryl ring, directly leading to the core structure of these inhibitors. The nitro group in these compounds is also a key feature, and its position relative to the benzyloxy group is important for activity.

Table 2: Key Structural Features of Benzyloxy Aromatic PD-1/PD-L1 Inhibitors and the Synthetic Utility of this compound

| Inhibitor Feature | Role in PD-1/PD-L1 Inhibition | Contribution from this compound |

| Biaryl Scaffold | Core structure for binding to the PD-L1 dimer interface. | The bromine atom allows for the construction of the biaryl system via Suzuki coupling. |

| Benzyloxy Group | Enhances binding affinity and can be involved in key interactions with the protein. | Provided directly by the starting material. |

| Nitro Group | Can influence electronic properties and participate in binding interactions. | Present in the starting material. |

The versatility of this compound is further highlighted by the potential for Sonogashira coupling at the bromine position, which would introduce an alkyne moiety. researchgate.net This could be used to synthesize inhibitors with different linker geometries or to attach other functional groups. The combination of the pre-installed benzyloxy and nitro groups, along with the reactive bromine atom, makes this compound a strategic starting material for the synthesis of a diverse range of potential PD-1/PD-L1 inhibitors.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-1-bromo-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : A reliable synthesis involves sequential functionalization of a phenol precursor. For example:

- Step 1 : Protect the hydroxyl group of 4-nitrophenol using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C) to yield 4-(benzyloxy)-1-nitrobenzene .

- Step 2 : Bromination at the ortho position using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (e.g., AIBN) .

Key factors: - Solvent choice : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates.

- Temperature control : Bromination at 0–25°C minimizes byproducts like dibrominated species.

Typical yields: 70–85% after column chromatography.

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm; aromatic protons split by nitro and bromo groups) .

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve electron density maps, particularly for confirming bromine and nitro group positions .

- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 322.0).

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of nucleophilic substitution reactions in this compound?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the benzyloxy group (-OBn) is electron-donating and para-directing. This creates competing electronic effects:

- Competing pathways : Nucleophilic attack (e.g., SNAr) favors the position ortho to the nitro group due to its stronger electron withdrawal, overriding the benzyloxy group’s influence .

- Experimental validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, corroborated by kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .

Q. What strategies mitigate challenges in crystallizing this compound, and how can twinning or disorder be resolved?

- Methodological Answer :

- Crystallization : Use mixed solvents (e.g., EtOH/CHCl₃) for slow evaporation. Additive screening (e.g., seed crystals or ionic liquids) can improve crystal quality .

- Data refinement : For twinned crystals, employ the TWIN law in SHELXL. For disorder (e.g., benzyl group rotation), apply PART instructions and isotropic displacement parameter restraints .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer :

- Stability assays : Monitor degradation via HPLC under varying conditions.

- Polar solvents (DMSO, DMF) : Accelerate hydrolysis of the benzyloxy group at >40°C .

- Non-polar solvents (hexane) : Minimize decomposition; store at –20°C in amber vials to prevent photolytic C-Br bond cleavage .

- Kinetic analysis : Fit degradation data to Arrhenius models to predict shelf life.

Q. How can contradictory reports on the reactivity of this compound in cross-coupling reactions be reconciled?

- Methodological Answer : Discrepancies often arise from ligand choice and bromide lability:

- Palladium catalysis : Use Xantphos or SPhos ligands to suppress β-hydride elimination, improving Suzuki-Miyaura coupling yields .

- Competing pathways : Bromide displacement may dominate under strongly basic conditions (e.g., K₃PO₄), favoring elimination over coupling. Optimize base strength (e.g., Cs₂CO₃) and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.